3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a synthetic compound known for its psychoactive properties It is structurally characterized by a benzamide core with dichloro substitutions at the 3 and 4 positions, and a piperidine ring attached via a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from isopropylamine and other precursors.
Attachment of the Benzamide Core: The piperidine intermediate is then reacted with 3,4-dichlorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the piperidine ring or the benzamide core.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Halogen atoms in the benzamide ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of pain and other neurological conditions.
Industry: It is utilized in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to opioid receptors, which modulates pain perception and induces analgesic effects. The compound’s structure allows it to fit into the receptor binding sites, triggering a cascade of intracellular events that result in its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-((1-dimethylamino)cyclohexyl)methyl)benzamide:
3,4-dichloro-N-((1-methylpiperidin-4-yl)methyl)benzamide: Another analog with slight variations in the piperidine ring structure.
Uniqueness
3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for opioid receptors. This makes it a valuable compound for studying the structure-activity relationships of benzamide derivatives and their pharmacological properties.
Properties
IUPAC Name |
3,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)13-3-4-14(17)15(18)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGYMUVTNXJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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